6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid
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Overview
Description
6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with Lawesson’s reagent to yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of histamine and other neurotransmitters . This can lead to various physiological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 6-position.
Thiazolo[5,4-b]pyridine: Differs in the position of the thiazole ring fusion.
Pyridine-2-carboxylicacid: Lacks the thiazole ring.
Uniqueness
6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is unique due to the presence of both the thiazole and pyridine rings, as well as the methyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-methyl-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c1-4-2-5-6(9-3-4)10-7(13-5)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
BCGHXUDWJZQZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)C(=O)O |
Origin of Product |
United States |
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